molecular formula C11H19NO2 B031630 N-cyclohexyloxolane-2-carboxamide CAS No. 544425-90-3

N-cyclohexyloxolane-2-carboxamide

Cat. No.: B031630
CAS No.: 544425-90-3
M. Wt: 197.27 g/mol
InChI Key: OPLNXLOCXAKJRT-UHFFFAOYSA-N
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Description

N-cyclohexyloxolane-2-carboxamide is a chemical compound that belongs to the class of oxolane carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyloxolane-2-carboxamide typically involves the amidation of carboxylic acid substrates. This process can be catalytic or non-catalytic. Catalytic amidation often uses reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) to facilitate the reaction . Non-catalytic amidation can also be employed, where carboxylic acids are directly reacted with amines under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound can involve the reaction of cyclohexanone with urea under controlled pH conditions. This method ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyloxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-cyclohexyloxolane-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like tuberculosis.

    Industry: It is used in the production of herbicides and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyloxolane-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the mycobacterial membrane protein large 3 transporter (MmpL3), which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclohexyloxolane-2-carboxamide include other oxolane carboxamides and indole-2-carboxamides . These compounds share structural similarities and often exhibit comparable biological activities.

Uniqueness

What sets this compound apart is its unique combination of a cyclohexyl group and an oxolane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

N-cyclohexyloxolane-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its cyclohexyl group and oxolane ring, contributing to its unique chemical properties. The presence of the carboxamide functional group enhances its solubility and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Several studies have reported its selective cytotoxicity against different cancer cell lines.
  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial and fungal strains.
  • Anti-inflammatory Effects : Preliminary data suggest potential anti-inflammatory mechanisms.

Anticancer Activity

A significant focus has been on the anticancer properties of this compound. In vitro studies have demonstrated selective toxicity towards various cancer cell lines while sparing non-cancerous cells.

Case Studies

  • HepG2 Cell Line : this compound exhibited an IC50 value of 37.3 µM, indicating effective cytotoxicity against liver cancer cells.
  • PC-3 and SK-OV-3 Cell Lines : The compound also showed significant activity against prostate (IC50 = 68.5 µM) and ovarian cancer cell lines, reinforcing its potential as an anticancer agent.

Molecular docking studies have identified potential targets for this compound, including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) : Interaction with VEGFR2 may trigger apoptosis in sensitive cell lines.
  • DNA Topoisomerases : The compound may interfere with DNA replication and repair processes in cancer cells.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens.

Data Table: Antimicrobial Activity Profile

Pathogen TypeStrainMinimum Inhibitory Concentration (MIC)
Gram-positive BacteriaStaphylococcus aureus15 µg/mL
Gram-negative BacteriaEscherichia coli30 µg/mL
FungiCandida albicans25 µg/mL

The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. Although specific mechanisms remain to be elucidated, the structural features of the compound indicate potential pathways for inhibition of inflammatory mediators.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the cyclohexyl group or modifications to the oxolane ring can significantly influence its efficacy against cancer and microbial targets.

Properties

IUPAC Name

N-cyclohexyloxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLNXLOCXAKJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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